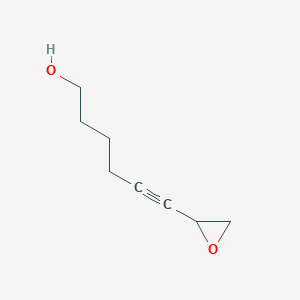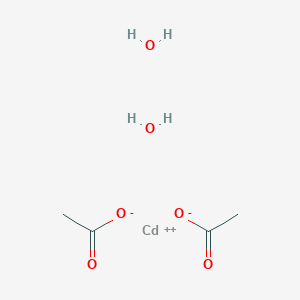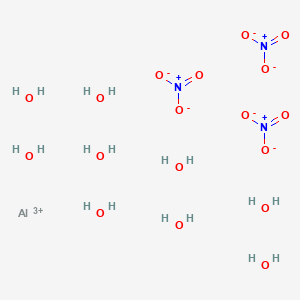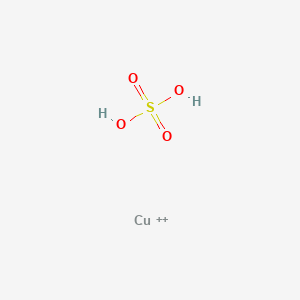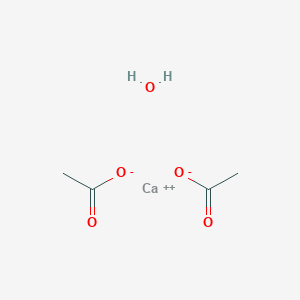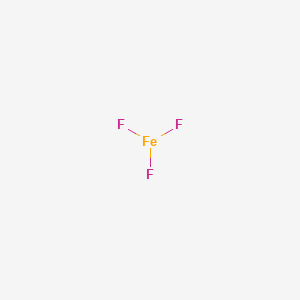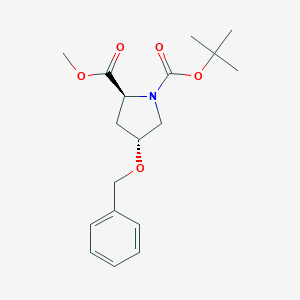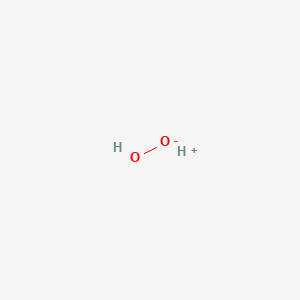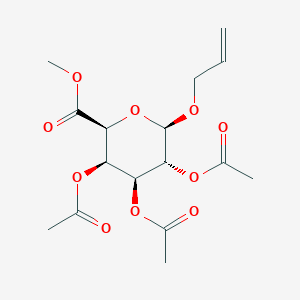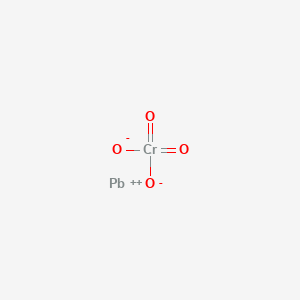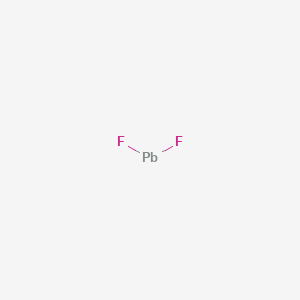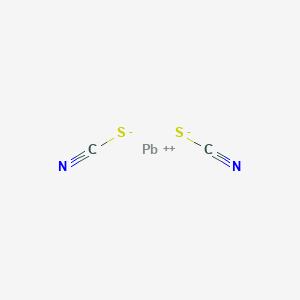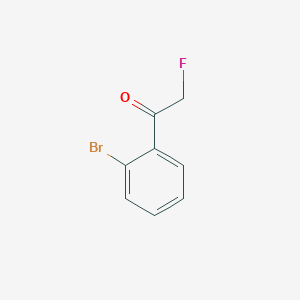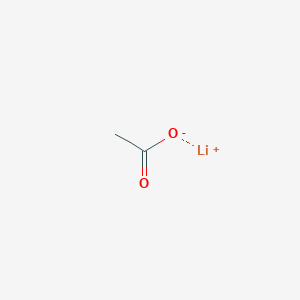
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, also known as YG-6, is a hexapeptide that has been extensively researched for its potential therapeutic applications. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, leucine, phenylalanine, and proline, arranged in a specific sequence.
Scientific Research Applications
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to reduce blood pressure and improve endothelial function. In neurodegenerative disorder research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to protect neurons from oxidative stress and prevent cognitive decline.
Mechanism Of Action
The mechanism of action of Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline is not fully understood, but it is believed to act through multiple pathways. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline also activates the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical And Physiological Effects
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can increase cell viability, reduce cell apoptosis, and inhibit cell proliferation. In vivo studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can reduce blood pressure, improve endothelial function, and protect neurons from oxidative stress.
Advantages And Limitations For Lab Experiments
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has some limitations, such as its high cost and limited solubility in water. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Future Directions
For Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline research include studying its potential therapeutic applications in other fields and optimizing its synthesis method.
Synthesis Methods
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, with SPPS being the preferred method due to its higher yield and purity.
properties
CAS RN |
137372-36-2 |
|---|---|
Product Name |
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
Molecular Formula |
C36H48N6O8 |
Molecular Weight |
692.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H48N6O8/c1-22(2)18-27(33(46)40-28(20-23-8-4-3-5-9-23)35(48)42-17-7-11-30(42)36(49)50)39-34(47)29-10-6-16-41(29)31(44)21-38-32(45)26(37)19-24-12-14-25(43)15-13-24/h3-5,8-9,12-15,22,26-30,43H,6-7,10-11,16-21,37H2,1-2H3,(H,38,45)(H,39,47)(H,40,46)(H,49,50)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
GWXOEHPRWMAKPT-IIZANFQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Other CAS RN |
137372-36-2 |
sequence |
YGPLFP |
synonyms |
TGPLPP Tyr-Gly-Pro-Leu-Phe-Pro tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



